

Comparative Guide: Experimental vs. Computational Predictions for 4-MCHM Properties

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Compound of Interest

Compound Name: (4-Methylcyclohexyl)methanol
CAS No.: 3937-49-3
Cat. No.: B3425148

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Executive Summary

The 2014 Elk River chemical spill in West Virginia, involving Crude 4-MCHM, exposed a critical latency gap between rapid computational risk assessment and definitive experimental validation. While computational models (QSAR, DFT) provided immediate "triage" data, subsequent experimental studies by the National Toxicology Program (NTP) and independent academic groups revealed significant discrepancies—particularly regarding isomer-specific behavior and organoleptic (odor) thresholds.

This guide objectively compares these datasets to assist researchers in selecting the appropriate modality for future evaluations of alicyclic alcohols. It establishes that while computational methods adequately predict hydrophobicity (LogP), they frequently fail to capture stereoselective solubility and extreme olfactory sensitivity.

Part 1: Physicochemical Properties – The Isomer Challenge

The primary failure of standard computational models (e.g., EPISuite, SPARC) in the immediate aftermath of the spill was the treatment of 4-MCHM as a singular entity. Experimentally, 4-MCHM exists as two distinct isomers (cis and trans) with statistically significant differences in solubility and fate.

Data Comparison: Solubility & Partitioning[1][2][3]

Property	Computational Prediction (Method)	Experimental Value (Method)	Discrepancy Insight
LogP (Octanol/Water)	2.55 (EPISuite/KOWWIN)2.36 (ACD/Percepta)	2.35 (cis-isomer)2.46 (trans-isomer)	Models averaged the value. Experimental HPLC methods reveal the cis isomer is less hydrophobic.
Water Solubility (23°C)	2024 mg/L (EPISuite)969 mg/L (Chemicalize)	2250 ± 50 mg/L (Slow-stir method)	Chemicalize underestimated solubility by >50%. EPISuite was closer but failed to account for temperature inversions observed in trans-MCHM.
Vapor Pressure	0.076 mm Hg (EPISuite)	0.063 mm Hg (Isoteniscope)	Computational models slightly overestimated volatility, impacting air dispersion modeling.

Technical Analysis[1][4][5][6][7]

- Causality: The cis-isomer has a larger computed solvated dipole moment than the trans-isomer, making it more water-soluble.[1] Standard algorithmic models often ignore solvation effects on specific conformers.
- Implication: Relying on a single predicted LogP value leads to errors in predicting transport rates in aqueous environments (rivers/sediment).

Part 2: Toxicology & Safety – The Sensitivity Gap

The most profound divergence between silicon and reality occurred in odor threshold determination. Computational models based on vapor pressure predicted a standard solvent odor profile. In reality, the human nose demonstrated extreme sensitivity to the trans-isomer, causing public panic at concentrations orders of magnitude below toxic levels.^[2]

Data Comparison: Toxicity & Organoleptics

Endpoint	Computational Prediction (QSAR)	Experimental Data (In Vivo/Human)	Verdict
Odor Threshold	~ppm range (Based on volatility)	0.06 ppb (trans-isomer) 120 ppb (cis-isomer)	Critical Failure. Models missed the 2000-fold difference in human sensitivity to the trans isomer.
Acute Oral Toxicity (LD50)	Low Toxicity (Cramer Class I)	>2000 mg/kg (Rat, OECD 425)	Success. QSAR correctly predicted the low acute lethality of the compound.
Skin Irritation	Positive (Toxtree: Irritant)	Positive (Guinea Pig, Draize Test)	Success. Models accurately flagged the irritant nature of the alcohol.
Developmental Tox	Positive (Vega/Case Ultra)	Negative/Equivocal (NTP Rat Studies)	False Positive. Models flagged developmental risks; in vivo studies showed reduced fetal weight but no malformations.

Part 3: Experimental Protocols

To replicate or validate these findings, researchers must employ self-validating protocols that distinguish between isomers.

Protocol A: Isomer-Specific Solubility Determination (Slow-Stir)

Standard shake-flask methods often form micro-emulsions, artificially inflating solubility readings for MCHM.

- Preparation: Add 100 mL double-distilled water to a jacketed glass vessel maintained at $23^{\circ}\text{C} \pm 0.1^{\circ}\text{C}$.
- Loading: Carefully layer 5 mL of pure 4-MCHM onto the water surface. Do not vortex.
- Equilibration: Stir the aqueous phase at 100 rpm (minimal turbulence) for 72 hours.
- Sampling: Withdraw aliquots from the bottom valve (avoiding the lipid layer).
- Analysis: Analyze via GC-MS or HPLC.
 - Validation Step: The cis:trans ratio in the water phase should differ from the bulk chemical (enrichment of cis), confirming thermodynamic equilibrium rather than emulsion.

Protocol B: High-Sensitivity Odor Threshold Testing

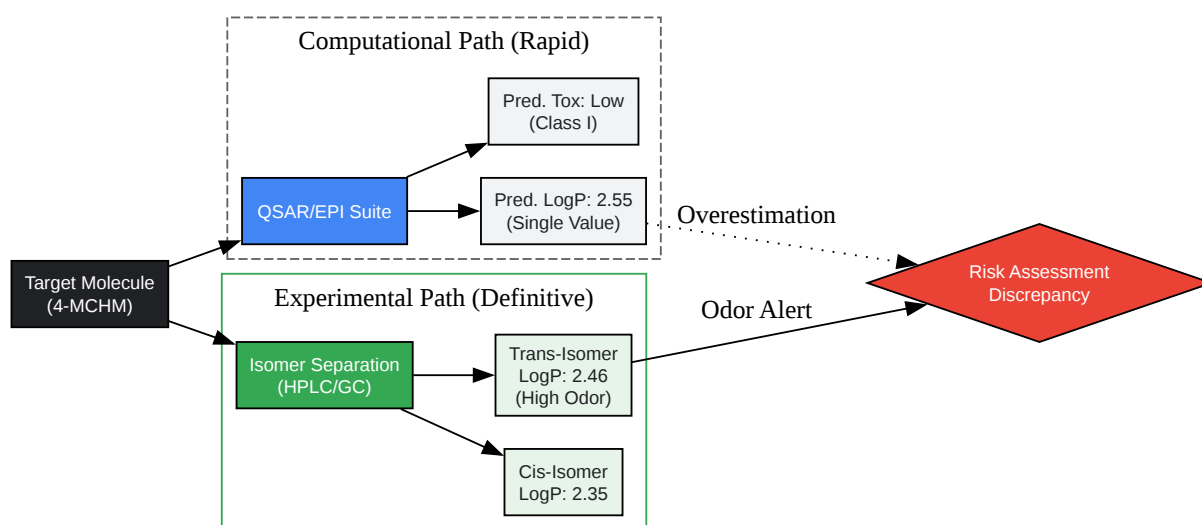
Required due to the failure of electronic noses (eNose) to detect MCHM at human-perceptible levels.

- Panel Selection: Screen subjects for specific anosmia (some individuals cannot smell trans-MCHM).
- Dilution: Prepare geometric dilutions of trans-4-MCHM in odorless air matrices (0.01 ppb to 10 ppb).
- Presentation: Use a dynamic olfactometer (forced-choice ascending concentration).
- Calculation: Determine the Geometric Mean Detection Threshold.

Part 4: Visualization of Workflows

Diagram 1: The Comparative Characterization Workflow

This diagram illustrates the divergence between rapid computational assessment and the rigorous experimental path required for 4-MCHM.

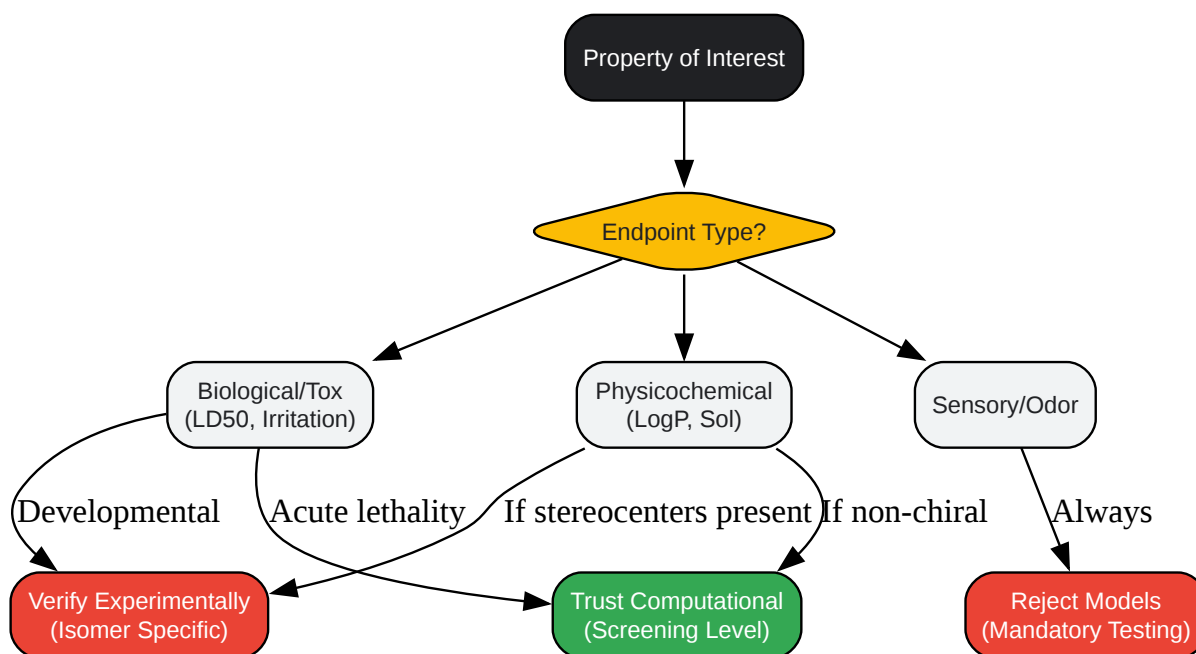


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Caption: Workflow contrasting the singular computational output against the isomer-specific experimental reality.

Diagram 2: Decision Matrix for Alicyclic Alcohols

When to trust the model versus when to mandate wet-lab testing.



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Caption: Decision matrix for prioritizing experimental resources based on endpoint reliability.

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